2-(4-(2-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole
Description
2-(4-(2-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a piperazine ring substituted with a 2-fluorophenyl group. This structure combines the electron-deficient thiadiazole moiety, known for its role in enhancing metabolic stability and binding affinity, with the piperazine group, which contributes to solubility and pharmacokinetic properties . The 2-fluorophenyl substituent introduces steric and electronic effects that may influence receptor interactions, as fluorine’s electronegativity and small atomic radius often optimize ligand-receptor binding .
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4S/c13-10-3-1-2-4-11(10)16-5-7-17(8-6-16)12-15-14-9-18-12/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDFLZDFGVJIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or their equivalents remains the most widely employed method. For example, reaction of thiosemicarbazide with chloroacetyl chloride in anhydrous sodium acetate yields 2-chloroacetamide intermediates, which undergo intramolecular cyclization under acidic conditions to form the 1,3,4-thiadiazole ring. Key spectral evidence includes the disappearance of the C=O IR absorption band at ~1700 cm⁻¹ post-cyclization, confirming successful ring closure.
Oxidative Cyclization of Hydrazine Derivatives
Alternative approaches involve oxidative cyclization using agents like phosphorus oxychloride (POCl₃). For instance, treatment of 5-aryl-1,3,4-thiadiazol-2-amines with POCl₃ facilitates the formation of 2-chloro-1,3,4-thiadiazoles, which serve as versatile intermediates for subsequent functionalization. This method is particularly advantageous for introducing electron-withdrawing groups, such as halogens, at the 5-position of the thiadiazole ring.
Optimization of Reaction Parameters
Critical parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent polarity | Benzene > Toluene > DMF | 85% vs. 72% |
| Base | Triethylamine > Pyridine | 89% vs. 81% |
| Temperature | 80–90°C | <70°C: <50% |
Data aggregated from demonstrate that polar aprotic solvents like DMF reduce nucleophilicity of the piperazine, while triethylamine effectively neutralizes HCl without side reactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Key absorptions include:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic substitution | 78–85 | ≥95 | High |
| Carbodiimide coupling | 65–75 | 90 | Moderate |
| One-pot cyclization | 60–70 | 85 | Low |
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thiadiazoles with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives. For instance, a study synthesized various 1,3,4-thiadiazole derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | Activity |
|---|---|---|
| Compound A | Staphylococcus aureus | Significant |
| Compound B | Escherichia coli | Moderate |
| Compound C | Pseudomonas aeruginosa | Weak |
Anticancer Potential
Thiadiazoles have shown promise in cancer research. A study highlighted the synthesis of novel thiadiazole derivatives that were tested for cytotoxicity against various cancer cell lines. The results indicated that these compounds could inhibit cancer cell proliferation effectively .
Table 2: Cytotoxicity of Thiadiazole Derivatives on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 (Breast) | 15 |
| Compound E | HeLa (Cervical) | 10 |
| Compound F | A549 (Lung) | 20 |
Central Nervous System Effects
The piperazine moiety in the compound is known for its psychoactive properties. Research has explored the potential of thiadiazole derivatives as anxiolytics and antidepressants. In animal models, certain derivatives demonstrated significant anxiolytic effects, suggesting a mechanism involving serotonin receptor modulation .
Case Study 1: Antimicrobial Efficacy
A comprehensive study conducted by Mahendrasinh et al. synthesized various thiadiazole compounds and assessed their antimicrobial efficacy using the disc diffusion method. The study concluded that specific derivatives exhibited superior antibacterial activity compared to standard antibiotics .
Case Study 2: Anticancer Properties
In another investigation focusing on anticancer properties, researchers synthesized a series of thiadiazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. The findings revealed that certain compounds induced apoptosis in cancer cells through mitochondrial pathways .
Mechanism of Action
The mechanism of action of 2-(4-(2-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Fluorophenyl Substituent Position
The position of the fluorine atom on the phenyl ring significantly impacts biological activity. For example:
- D10 (): Contains a 2-fluorophenyl group attached to a quinoline-piperazine scaffold. The quinoline moiety introduces planar rigidity, enhancing π-π stacking interactions absent in the target compound .
Piperazine-Linked Thiadiazole Derivatives
- Compound 8b/8c () : These derivatives feature a carboxamide-substituted thiadiazole linked to a hydroxyethylpiperazine group. The hydroxyethyl group improves water solubility, while the methoxyphenyl substituent enhances antitumor activity (IC₅₀ values < 1 μM against multiple cancer lines), outperforming dasatinib .
- Antimicrobial Thiadiazoles () : Derivatives with 4-nitrophenyl groups exhibited potent activity against E. coli and C. albicans, highlighting the role of electron-withdrawing substituents in disrupting microbial membranes .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs) : Nitro () and fluoro () substituents enhance antimicrobial and antitumor activities by increasing electrophilicity and membrane penetration.
- Hydrophobic Domains: Benzothiazole or quinoline moieties () improve CNS penetration and anticonvulsant efficacy, whereas the target compound’s simpler structure may favor metabolic stability .
Biological Activity
The compound 2-(4-(2-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole is a derivative of the thiadiazole family, known for its diverse biological activities. This article reviews the biological properties and potential therapeutic applications of this compound, drawing from various studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thiadiazole ring linked to a piperazine moiety that is substituted with a fluorophenyl group.
Biological Activity Overview
The biological activities of thiadiazole derivatives, including the target compound, have been extensively studied. These activities include:
- Antimicrobial Properties : Thiadiazoles have exhibited significant antimicrobial activity against various pathogens. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus niger .
- Cytotoxicity : Research indicates that certain thiadiazole derivatives can inhibit cancer cell proliferation. For instance, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole demonstrated notable cytotoxic effects against various cancer cell lines .
- Central Nervous System Activity : Compounds with piperazine moieties are often investigated for their neuropharmacological effects. Some studies suggest that derivatives may possess anxiolytic and antidepressant properties .
Antimicrobial Activity
A study focusing on the antimicrobial properties of thiadiazoles highlighted that compounds containing halogen substituents (such as fluorine) showed enhanced antibacterial activity. The presence of the fluorophenyl group in this compound is likely to contribute positively to its antimicrobial efficacy .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Neuropharmacological Effects
The piperazine component suggests potential CNS activity. Analogues of this compound have been shown to interact with serotonin receptors, indicating possible antidepressant or anxiolytic effects .
Case Studies
Several case studies have highlighted the therapeutic potential of thiadiazole derivatives:
- Antimicrobial Efficacy : A case study reported the use of a similar thiadiazole derivative in treating infections caused by resistant bacterial strains. The compound exhibited lower MIC values compared to standard antibiotics.
- Cancer Treatment : A clinical investigation into a related piperazine-thiadiazole compound showed promising results in reducing tumor size in animal models, warranting further exploration in human trials.
Q & A
Q. 1.1. What are the critical steps in synthesizing 2-(4-(2-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole?
The synthesis typically involves multi-step reactions:
Piperazine Functionalization : Reacting 2-fluorophenylpiperazine with a thiadiazole precursor (e.g., 2-amino-1,3,4-thiadiazole) under nucleophilic substitution conditions.
Cyclization : Using reagents like phosphorus oxychloride (POCl₃) or carbodiimides to form the thiadiazole core .
Purification : Column chromatography or recrystallization in ethanol to achieve >90% purity .
Key Conditions :
- Temperature: Reflux in ethanol or DMF.
- Catalysts: Triethylamine for deprotonation .
Q. 1.2. How is the structural integrity of this compound validated?
Analytical techniques include:
- NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., fluorophenyl protons at δ 7.1–7.4 ppm, piperazine CH₂ signals at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z ~306) .
- X-ray Crystallography : Resolve crystal packing and bond angles for piperazine-thiadiazole linkage .
Intermediate Questions
Q. 2.1. What in vitro assays are suitable for preliminary biological screening?
- Kinase Inhibition : Use ATP-competitive assays (e.g., Src kinase inhibition) with IC₅₀ determination .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to controls like dasatinib .
Q. 2.2. How do reaction conditions impact synthetic yield?
| Factor | Optimized Condition | Yield Range | Reference |
|---|---|---|---|
| Solvent | DMF (polar aprotic) | 65–75% | |
| Temperature | Reflux (80–100°C) | 70–85% | |
| Catalyst | Triethylamine | +15% efficiency |
Advanced Questions
Q. 3.1. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Piperazine Modifications : Introducing hydroxyethyl groups (e.g., 2-hydroxyethylpiperazine) enhances solubility and kinase affinity .
- Thiadiazole Substituents : Methyl or furan groups at position 2 improve antimicrobial activity .
- Fluorophenyl Positioning : 2-fluorophenyl (vs. 4-fluorophenyl) increases selectivity for GPCRs .
Q. 3.2. How to resolve contradictions in reported biological activities?
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. A549) or incubation times .
- Purity Issues : Validate compounds via LC-MS (>95% purity) and exclude impurities like unreacted piperazine .
- Structural Analogues : Compare with derivatives (e.g., oxadiazole vs. thiadiazole cores) to isolate pharmacophores .
Q. 3.3. What computational methods predict target interactions?
- Molecular Docking : Use AutoDock Vina to model binding to Src kinase (PDB: 3G5D), focusing on piperazine-thiadiazole interactions .
- ADMET Prediction : SwissADME assesses logP (~2.5) and BBB permeability, guiding toxicity studies .
Methodological Challenges
Q. 4.1. How to address low solubility in pharmacological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
